2-(Aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol;dihydrochloride is a synthetic organic compound that features a cyclopentane ring substituted with an aminomethyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyclopentane Ring: Starting from a suitable precursor, the cyclopentane ring can be constructed through cyclization reactions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Aminomethyl Substitution: The aminomethyl group can be introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure reactors, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions might reduce functional groups such as the triazole ring or the aminomethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the cyclopentane ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Biology: As a probe for studying biological pathways involving the triazole ring or aminomethyl group.
Industry: As an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring could participate in hydrogen bonding or π-π interactions, while the aminomethyl group might form ionic or covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-4-(1,2,4-triazol-3-yl)cyclopentan-1-ol
- 2-(Aminomethyl)-4-(4-methyl-1,2,3-triazol-3-yl)cyclopentan-1-ol
Uniqueness
The presence of the 4-methyl group on the triazole ring and the specific substitution pattern on the cyclopentane ring might confer unique properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds.
Properties
Molecular Formula |
C9H18Cl2N4O |
---|---|
Molecular Weight |
269.17 g/mol |
IUPAC Name |
2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol;dihydrochloride |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-13-5-11-12-9(13)6-2-7(4-10)8(14)3-6;;/h5-8,14H,2-4,10H2,1H3;2*1H |
InChI Key |
KUDQTZAYGHLVCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2CC(C(C2)O)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.